molecular formula C11H18N2O3S B2522628 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea CAS No. 2320214-46-6

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea

Cat. No. B2522628
CAS RN: 2320214-46-6
M. Wt: 258.34
InChI Key: DPUXLJTZHPPPNW-UHFFFAOYSA-N
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Description

The compound "1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar urea derivatives. For instance, paper discusses a series of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are evaluated for their antiacetylcholinesterase activity. This suggests that urea derivatives can be designed with specific pharmacophoric moieties to target certain biological activities.

Synthesis Analysis

The synthesis of urea derivatives is not explicitly detailed for the compound . However, paper describes the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which involves optimizing the spacer length between pharmacophoric units. This indicates that the synthesis of similar compounds, such as "this compound," would likely involve careful consideration of the spacer and substituents to achieve the desired biological activity.

Molecular Structure Analysis

While the molecular structure of "this compound" is not analyzed in the provided papers, paper does mention the importance of the molecular structure in the activity of urea derivatives. The optimal chain length and the presence of specific groups, such as the benzyl or cyclohexyl group, are crucial for the interaction with enzyme hydrophobic binding sites. This suggests that the molecular structure of the compound would also be critical for its function and interactions.

Chemical Reactions Analysis

Paper discusses the cyclization of 1-(4,4-diethoxybutyl)-3-aryl(thio)ureas to form 2-arylpyrrolidines and 2,3´-bipyrrole derivatives. This indicates that urea derivatives can undergo intramolecular cyclization and dimerization under certain conditions, such as the presence of an acid catalyst. This information could be relevant when considering the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, paper describes a method for the gas chromatographic estimation of a compound after derivatization to a more volatile form. This suggests that similar analytical techniques could be applied to study the physical and chemical properties of urea derivatives, including their extraction, derivatization, and chromatographic behavior.

Scientific Research Applications

Enzyme Inhibition

Urea derivatives have been extensively explored for their potential as enzyme inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating that these compounds could serve as a basis for developing treatments for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995). Additionally, trisubstituted phenyl urea derivatives have been investigated as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of urea derivatives in managing obesity and related metabolic disorders (C. Fotsch et al., 2001).

Biosensing Applications

Urea-based compounds have also found applications in biosensing. A novel hydrogel-based biosensor for the detection of urea demonstrates the versatility of urea derivatives in creating sensitive and selective sensors for industrial and biomedical applications. This sensor utilizes the enzyme urease to detect urea through an alkaline pH change, showing promise for non-invasive diagnostics (J. Erfkamp et al., 2019).

Material Science and Corrosion Inhibition

In the realm of material science, urea compounds have been evaluated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Research indicates that certain urea derivatives can significantly mitigate corrosion in mild steel, suggesting applications in industrial maintenance and preservation (M. Bahrami et al., 2012).

Photodegradation Studies

Studies on the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental impact and degradation pathways of urea-based compounds. This research is crucial for understanding the persistence and toxicological profiles of urea-derived agrochemicals in aquatic environments (G. Gatidou et al., 2011).

properties

IUPAC Name

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(15,5-6-16-2)8-12-10(14)13-9-4-3-7-17-9/h3-4,7,15H,5-6,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUXLJTZHPPPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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